molecular formula C22H24N4O2 B5576676 1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperidine

1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperidine

Cat. No.: B5576676
M. Wt: 376.5 g/mol
InChI Key: HMLLMNZMDQOEEN-UHFFFAOYSA-N
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Description

1-{[1-(4-methoxyphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}-4-methylpiperidine is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.18992602 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Triazole Derivatives

Triazoles, including compounds similar to the queried chemical structure, have been intensively researched for their wide range of biological activities. These compounds have shown potential as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral agents. The interest in triazole derivatives stems from their structural versatility, which allows for numerous modifications to enhance their pharmacological properties. Research into triazoles focuses on developing new methods for their synthesis and evaluating their potential uses across various therapeutic areas, highlighting their importance in drug discovery and development (Ferreira et al., 2013).

Pharmacological Applications of Structurally Similar Compounds

The pharmacological landscape is enriched by compounds structurally related to the queried molecule, which have been found to possess neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Such broad pharmacological actions suggest that the molecule could potentially share similar biological activities, making it a candidate for further research in these therapeutic areas. The mechanisms underlying these pharmacological activities often involve modulation of signaling pathways, including those mediated by cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), though detailed mechanisms for some activities remain to be fully elucidated (Zhang et al., 2015).

Contributions to Sustainable Chemistry

Compounds with a similar chemical backbone have been explored for their role in sustainable chemistry, specifically in the conversion of plant biomass to valuable chemical precursors and polymers. This highlights the potential application of the queried compound in green chemistry and material science, where its structural features could be leveraged to develop new methods for synthesizing environmentally friendly materials and chemicals from renewable resources (Chernyshev et al., 2017).

Future Directions

The study of novel 1,2,4-triazole derivatives is a vibrant field of research, given their wide range of biological activities. Future research could involve synthesizing this compound and testing its biological activity, as well as investigating its potential applications in medicine or other fields .

Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-12-14-25(15-13-16)22(27)20-23-21(17-6-4-3-5-7-17)26(24-20)18-8-10-19(28-2)11-9-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLMNZMDQOEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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